

Methoxyanigorufone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Methoxyanigorufone*

Cat. No.: *B158252*

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Phenylphenalenone

Abstract

Methoxyanigorufone, a naturally occurring phenylphenalenone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its antifungal and cytotoxic effects are presented, alongside a discussion of the putative signaling pathways involved in the biological activity of the broader phenylphenalenone class. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Methoxyanigorufone, systematically known as 2-methoxy-9-phenyl-1H-phenalen-1-one, is a secondary metabolite found in a variety of plant species, including *Musa acuminata* (banana), *Wachendorfia thyrsiflora*, and *Anigozanthos preissii*. Its chemical structure is characterized by a tricyclic phenalenone core with a methoxy group and a phenyl ring substituent.

Table 1: Physicochemical Properties of **Methoxyanigorufone**

Property	Value	Source
IUPAC Name	2-methoxy-9-phenylphenalen-1-one	PubChem
Synonyms	2-O-Methylanigorufone	PubChem
CAS Number	56252-05-2	MedchemExpress
Molecular Formula	C ₂₀ H ₁₄ O ₂	MedchemExpress, PubChem
Molecular Weight	286.3 g/mol	PubChem
Melting Point	107-109 °C	PubChem
Appearance	Solid	N/A
Solubility	N/A	N/A

Note: "N/A" indicates that the data is not readily available in the public domain.

Biological Activities

Methoxyanigorufone belongs to the phenylphenalenone class of natural products. These compounds are known to function as phytoalexins and phytoanticipins in plants, providing defense against pathogens. The biological activities of phenylphenalenones, including **methoxyanigorufone**, are a subject of ongoing research, with particular focus on their antifungal and cytotoxic properties.

Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for **methoxyanigorufone** against a broad range of fungal species are not extensively documented in publicly available literature, the phenylphenalenone class is recognized for its antifungal potential. Studies on related compounds provide insights into the expected activity. For instance, various phenylphenalenone derivatives have demonstrated efficacy against phytopathogenic fungi.

Cytotoxic Activity

The cytotoxic potential of phenylphenalenones against various cancer cell lines has been reported. This activity is often associated with the induction of apoptosis. Specific IC₅₀ values for **methoxyanigorufone** are not widely available, but research on other phenylphenalenones suggests that this class of compounds warrants further investigation for its anticancer properties.

Signaling Pathways

The precise signaling pathways modulated by **methoxyanigorufone** are yet to be fully elucidated. However, studies on the broader class of phenylphenalenones suggest potential mechanisms of action.

Phenylphenalenone Biosynthesis Pathway

The biosynthesis of phenylphenalenones in plants is a complex process that provides a basis for understanding their biological origin.

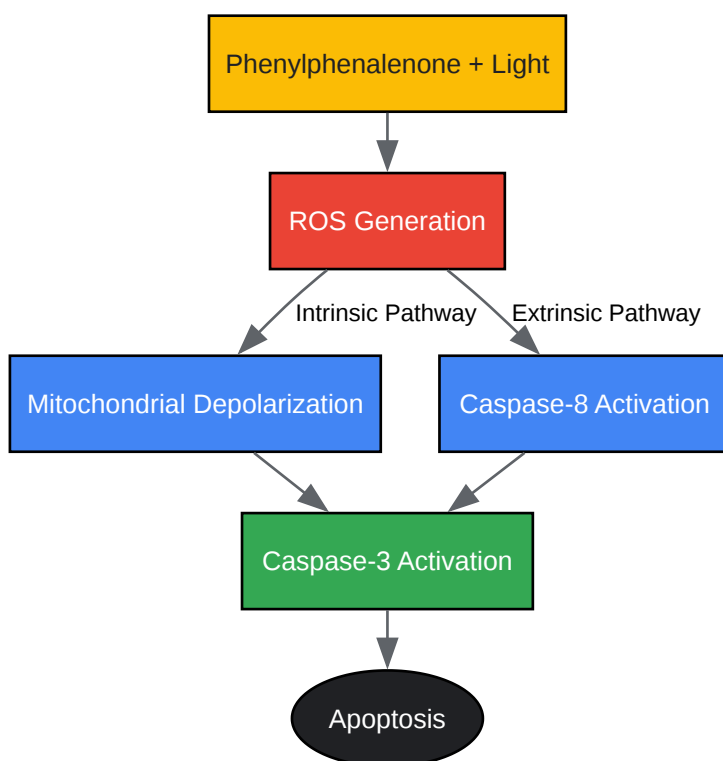


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Figure 1. Putative biosynthetic pathway of phenylphenalenones.

Phenylphenalenone-Induced Apoptosis

Research on phenalenones, the core structure of **methoxyanigorufone**, indicates that they can induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) when activated by light (photodynamic therapy). This process can activate both extrinsic and intrinsic apoptotic pathways.



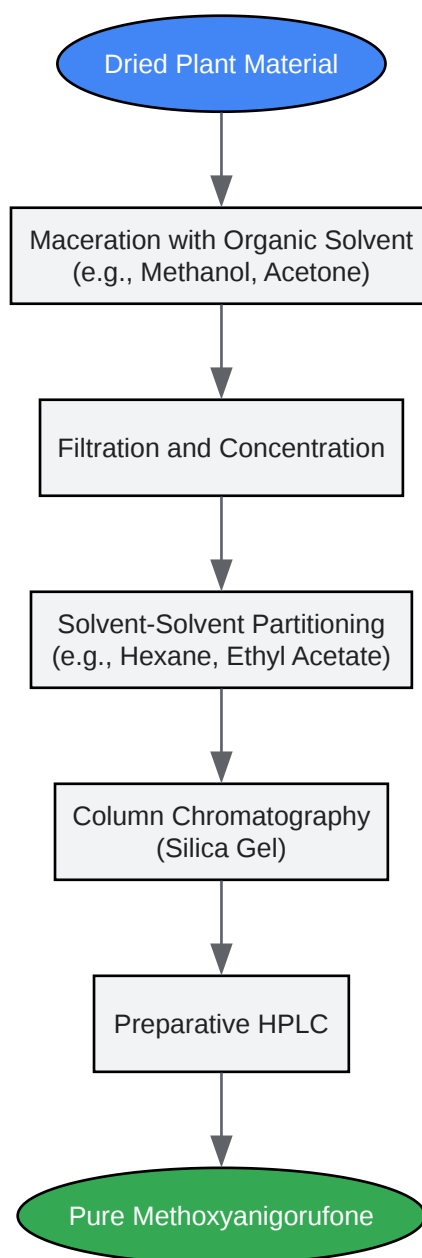
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Figure 2. Proposed mechanism of phenalenone-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **methoxyanigorufone**.

Isolation of Methoxyanigorufone from Plant Material (General Protocol)



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Figure 3. General workflow for the isolation of **methoxyanigorufone**.

Methodology:

- Extraction: Dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or acetone) at room temperature for an extended period. The process is typically repeated multiple times to ensure exhaustive extraction.

- **Concentration:** The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Partitioning:** The crude extract is subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.
- **Chromatography:** The fraction containing the compound of interest (typically the less polar fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
- **Purification:** Fractions containing **methoxyanigorufone** are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR (^1H and ^{13}C) and mass spectrometry.

Antifungal Susceptibility Testing (Broth Microdilution Method - adapted from CLSI M38-A2)

Methodology:

- **Inoculum Preparation:** Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies. A suspension of conidia is prepared in sterile saline containing a small amount of Tween 20 to aid in dispersion. The suspension is adjusted to a specific concentration (e.g., $1-5 \times 10^6$ CFU/mL) using a spectrophotometer or hemocytometer.
- **Drug Dilution:** A stock solution of **methoxyanigorufone** in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are made in RPMI-1640 medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared fungal suspension to achieve a final concentration of approximately $0.4-5 \times 10^4$ CFU/mL.
- **Incubation:** The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., $\geq 50\%$ or $\geq 90\%$) compared to the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader.

Cytotoxicity Assay (WST-8 Assay)

Methodology:

- **Cell Seeding:** Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** The following day, the culture medium is replaced with fresh medium containing various concentrations of **methoxyanigorufone**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours).
- **WST-8 Addition:** After the incubation period, a WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution is added to each well.
- **Incubation and Measurement:** The plate is incubated for a further 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader. The amount of formazan dye generated by the activity of dehydrogenases in living cells is proportional to the number of viable cells.
- **IC₅₀ Calculation:** The cell viability is calculated as a percentage of the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Methoxyanigorufone presents an intriguing scaffold for further investigation in the fields of antifungal and anticancer drug discovery. While the available data highlights its potential, further studies are required to establish a comprehensive biological activity profile, including the determination of specific MIC and IC50 values against a wide range of pathogens and cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these critical next steps in elucidating the full therapeutic potential of this natural product.

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